3-Bromo-5-(pyrrolidin-1-YL)phenol
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Overview
Description
3-Bromo-5-(pyrrolidin-1-YL)phenol is an organic compound that features a bromine atom, a pyrrolidine ring, and a phenol group. This compound is of interest due to its unique structure, which combines aromatic and heterocyclic elements, making it a valuable subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(pyrrolidin-1-YL)phenol typically involves the bromination of 5-(pyrrolidin-1-YL)phenol. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(pyrrolidin-1-YL)phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the bromine site, to form dehalogenated products.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of dehalogenated phenol derivatives.
Scientific Research Applications
3-Bromo-5-(pyrrolidin-1-YL)phenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(pyrrolidin-1-YL)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the phenol group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity through its unique three-dimensional structure.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-(pyrrolidin-1-YL)pyrimidine
- 3-Bromo-5-(pyrrolidin-1-YL)aniline
- 3-Bromo-5-(pyrrolidin-1-YL)benzene
Uniqueness
3-Bromo-5-(pyrrolidin-1-YL)phenol stands out due to the presence of the phenol group, which imparts unique chemical reactivity and biological activity. The combination of the bromine atom and the pyrrolidine ring further enhances its versatility in various applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-bromo-5-pyrrolidin-1-ylphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c11-8-5-9(7-10(13)6-8)12-3-1-2-4-12/h5-7,13H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYJPXQCXXAPBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=CC(=C2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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